molecular formula C11H7FN2O B8790202 6-(4-Fluorophenyl)-imidazo[2,1-b]oxazole

6-(4-Fluorophenyl)-imidazo[2,1-b]oxazole

Cat. No. B8790202
M. Wt: 202.18 g/mol
InChI Key: GNCPGAJSOSVHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501430B2

Procedure details

The 1-(4-fluorophenyl)-2-(2-iminooxazol-3-yl)-ethanone hydrobromide salt (10.0 g, 0.32 mol) was introduced in a two-neck flask, fitted with a condenser, and flushed with nitrogen. Anhydrous toluene (100 ml) was added and the mixture was cooled to −10° C. TiCl4 (17.5 ml, 0.16 mol) was added over a period of 30 minutes. The reaction becomes deep red and a dark precipitate was formed. The reaction mixture was allowed to warm to room temperature. The mixture was then brought to reflux and kept a reflux for 5.5 hrs. The reaction mixture was cooled to room temperature overnight. The toluene was decanted and iced water (60 ml) was added to the residue (caution!), which turned from dark brown to beige. The resulting suspension was transferred to a large beaker and treated with saturated aqueous sodium carbonate solution until pH 8. A saturated aqueous sodium chloride solution was added (200 ml), followed by 600 ml of ethyl acetate and the mixture was stirred vigorously for one hour. The organic phase was separated and the aqueous phase was further extracted with two portions of 600 ml of ethyl acetate. The organic extracts were dried over sodium sulfate and concentrated in vacuo, yielding 6.84 g of a pale yellow solid. 400 MHz 1H NMR (CDCl3) δ: 7.78-7.72 (m, 2H), 7.37 (d, J=1.8 Hz, 1), 7.31 (d, J=1.8 Hz, 1), 7.24 (s, 1H), 7.10-7.00 (m, 2H).
Name
1-(4-fluorophenyl)-2-(2-iminooxazol-3-yl)-ethanone hydrobromide salt
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[F:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10][N:11]2[CH:15]=[CH:14][O:13][C:12]2=[NH:16])=[CH:5][CH:4]=1>Cl[Ti](Cl)(Cl)Cl>[F:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:16]=[C:12]3[N:11]([CH:10]=2)[CH:15]=[CH:14][O:13]3)=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
1-(4-fluorophenyl)-2-(2-iminooxazol-3-yl)-ethanone hydrobromide salt
Quantity
10 g
Type
reactant
Smiles
Br.FC1=CC=C(C=C1)C(CN1C(OC=C1)=N)=O
Step Two
Name
Quantity
17.5 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
ADDITION
Type
ADDITION
Details
Anhydrous toluene (100 ml) was added
CUSTOM
Type
CUSTOM
Details
a dark precipitate was formed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
a reflux for 5.5 hrs
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The toluene was decanted
ADDITION
Type
ADDITION
Details
iced water (60 ml) was added to the residue (caution!), which
ADDITION
Type
ADDITION
Details
treated with saturated aqueous sodium carbonate solution until pH 8
ADDITION
Type
ADDITION
Details
A saturated aqueous sodium chloride solution was added (200 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted with two portions of 600 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=C2OC=CN2C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.84 g
YIELD: CALCULATEDPERCENTYIELD 10.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.